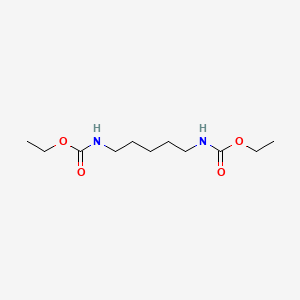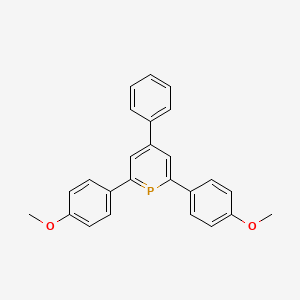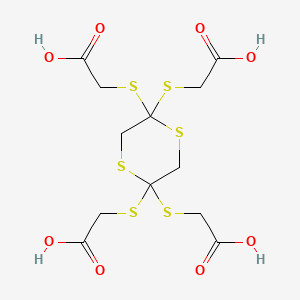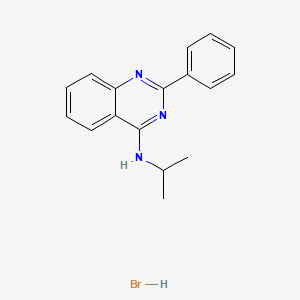
Carbamic acid, 1,5-pentanediylbis-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl pentane-1,5-diyldicarbamate: is an organic compound with the molecular formula C11H22N2O4. It is a bio-based intermediate used in the production of isocyanates and polyurethanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl pentane-1,5-diyldicarbamate can be synthesized via the direct carbonylation of pentanediamine with carbon dioxide over a zirconium-doped cerium dioxide catalyst . The reaction involves the use of 2-cyanopyridine as a co-catalyst. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the carbonylation process.
Catalyst: Zirconium-doped cerium dioxide.
Reagents: Pentanediamine, carbon dioxide, and 2-cyanopyridine.
Industrial Production Methods: The industrial production of diethyl pentane-1,5-diyldicarbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems enhances the efficiency and yield of the product. The process is designed to be environmentally friendly, utilizing carbon dioxide as a carbonyl source, which aligns with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl pentane-1,5-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl pentane-1,5-diyldicarbamate oxides, while reduction may produce diethyl pentane-1,5-diyldicarbamate hydrides.
Applications De Recherche Scientifique
Diethyl pentane-1,5-diyldicarbamate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of diethyl pentane-1,5-diyldicarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through the formation of carbon-nitrogen bonds, which are crucial in various biochemical and industrial processes. The zirconium-doped cerium dioxide catalyst plays a significant role in regulating the acid-base sites and promoting oxygen vacancy formation, which facilitates the carbonylation reaction .
Comparaison Avec Des Composés Similaires
- Dimethyl ethane-1,2-diyldicarbamate
- Diethyl (1R,2R)-cyclohexane-1,2-diyldicarbamate
- Diethyl (1E,3E)-buta-1,3-diene-1,4-diyldicarbamate
Comparison: Diethyl pentane-1,5-diyldicarbamate is unique due to its bio-based origin and its use of carbon dioxide as a carbonyl source. This makes it a more sustainable option compared to similar compounds derived from petrochemical resources. Additionally, its synthesis using zirconium-doped cerium dioxide catalysts offers enhanced reaction activity and productivity .
Propriétés
Formule moléculaire |
C11H22N2O4 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
ethyl N-[5-(ethoxycarbonylamino)pentyl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-16-10(14)12-8-6-5-7-9-13-11(15)17-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
MYBXBGYKKLQXEP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCCCCCNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11941712.png)


![1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene](/img/structure/B11941724.png)





![1-[4-(Dimethylamino)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941744.png)

![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)
![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)
![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)
